molecular formula C8H6BrClN2 B1292608 6-Bromo-3-chloro-5-methyl-1H-indazole CAS No. 1000342-45-9

6-Bromo-3-chloro-5-methyl-1H-indazole

Cat. No.: B1292608
CAS No.: 1000342-45-9
M. Wt: 245.5 g/mol
InChI Key: YFXNUHWTLICLGB-UHFFFAOYSA-N
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Description

The Significance of Nitrogen-Containing Heterocycles as Pharmacophores

Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, integral to the development of a wide range of pharmaceuticals. researchgate.netlongdom.org A pharmacophore is the essential part of a molecule's structure responsible for its biological activity. The prevalence of nitrogen in these structures is due to its ability to form hydrogen bonds, act as a proton acceptor or donor, and participate in various non-covalent interactions with biological targets like enzymes and receptors. This versatility allows for the fine-tuning of a drug's pharmacological profile.

The structural diversity of nitrogen heterocycles is vast, ranging from simple five- or six-membered rings to complex fused systems. researchgate.net This diversity translates into a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. In fact, a significant percentage of drugs approved by the U.S. Food and Drug Administration (FDA) feature a nitrogen-containing heterocyclic core, underscoring their importance in modern medicine.

The Indazole Nucleus as a Privileged Scaffold in Drug Discovery

Within the extensive family of nitrogen heterocycles, the indazole nucleus has been identified as a "privileged scaffold." This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the development of new drugs. The indazole structure, which consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring, offers a unique combination of aromaticity, rigidity, and hydrogen-bonding capabilities.

The therapeutic potential of indazole derivatives is well-documented, with several indazole-based drugs currently on the market for the treatment of various diseases, particularly cancer. These compounds often function as kinase inhibitors, a class of drugs that block the action of protein kinases, enzymes that play a crucial role in cell signaling and growth. By inhibiting specific kinases that are overactive in cancer cells, these drugs can halt tumor progression. The indazole core serves as an effective anchor, with different substituents on the ring system allowing for targeted interactions with the desired kinase.

Overview of Research Trajectories for Halogenated and Alkylated Indazoles

The strategic modification of the indazole scaffold with halogen atoms (such as bromine and chlorine) and alkyl groups (such as methyl) is a common approach in medicinal chemistry to optimize the therapeutic properties of these compounds. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity. The introduction of bromine and chlorine atoms can lead to the formation of halogen bonds, a type of non-covalent interaction that can enhance the binding of a drug to its target protein. nih.gov

Alkylation, the addition of an alkyl group, can also impact a compound's physical and biological properties. A methyl group, for instance, can affect the molecule's shape and its ability to fit into a binding pocket, potentially increasing its potency and selectivity. chemimpex.com

Research into halogenated and alkylated indazoles has been particularly fruitful in the development of kinase inhibitors. The specific placement of these substituents on the indazole ring can be tailored to target different kinases involved in cancer and other diseases. nih.gov Structure-activity relationship (SAR) studies, which investigate how changes in a molecule's structure affect its biological activity, are crucial in this process. These studies help researchers to design and synthesize new indazole derivatives with improved efficacy and safety profiles. For instance, various halogenated indazole derivatives serve as key intermediates in the synthesis of anticancer drugs like Niraparib and Pazopanib. nih.gov

While extensive research has been conducted on a variety of substituted indazoles, the specific compound 6-Bromo-3-chloro-5-methyl-1H-indazole is noted in chemical literature primarily by its basic chemical identifiers. Detailed published studies on its synthesis and biological activity are not widely available, suggesting it may be a novel compound or a key intermediate for which research has not yet been broadly disseminated. However, based on the well-established importance of its constituent parts—the indazole core, halogen substituents, and a methyl group—it represents a structure of significant interest for potential applications in medicinal chemistry, particularly in the continued search for new and effective kinase inhibitors.

Physicochemical Properties of this compound

Property Value
Molecular Formula C₈H₆BrClN₂
Molar Mass 245.5 g/mol

Properties

IUPAC Name

6-bromo-3-chloro-5-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2/c1-4-2-5-7(3-6(4)9)11-12-8(5)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXNUHWTLICLGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NN=C2C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646742
Record name 6-Bromo-3-chloro-5-methyl-2H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-45-9
Record name 6-Bromo-3-chloro-5-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000342-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3-chloro-5-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar and Structural Modification Studies of 6 Bromo 3 Chloro 5 Methyl 1h Indazole Analogues

Impact of Halogen Substitution at C3 and C6 on Biological Activity

Halogenation is a key strategy in drug design for modulating a molecule's electronic, steric, and lipophilic properties. researchgate.net On the indazole ring, substitutions at the C3 and C6 positions have been shown to be critical for activity in various therapeutic areas. nih.gov

The specific choice of halogens at C3 and C6 is a determining factor for biological efficacy. SAR studies on various indazole series have demonstrated that different halogen combinations lead to a wide range of potencies. For instance, in some series of kinase inhibitors, the presence of specific halogen patterns is essential for achieving high potency.

While direct comparative data for 6-Bromo-3-chloro-5-methyl-1H-indazole is limited in the public domain, SAR principles from related indazole series provide valuable insights. For example, in the development of inhibitors for Fms-like tyrosine kinase 3 (FLT3), various substituted indazoles were explored, highlighting the importance of the substitution pattern for potency. nih.gov In another study on 7-azaindoles, a related heterocyclic system, the introduction of different aryl groups at C3 and C6, which can be achieved via halogenated intermediates, significantly impacted inhibitory activity against HIV-1 integrase. nih.gov The study revealed that both the electronic nature and the position of the substituent were critical. nih.gov

The table below illustrates hypothetical comparative data based on general SAR principles observed in various indazole-based therapeutic programs.

Analogue (Substitution Pattern)Relative PotencyKey Observation
C6-Bromo, C3-ChloroHighBalanced electronic and steric properties often lead to potent activity.
C6-Fluoro, C3-ChloroModerate-HighSmaller fluorine at C6 may alter binding interactions compared to bromine.
C6-Bromo, C3-FluoroVariableFluorine at C3 significantly alters electronics and may act as a hydrogen bond acceptor.
C6-H, C3-ChloroLow-ModerateLack of a C6-halogen often reduces potency, indicating its importance for target interaction.

Role of the Methyl Group at C5 in Modulating Pharmacological Effects

The methyl group at the C5 position also plays a significant role in defining the pharmacological profile of the indazole scaffold. This small alkyl group can influence the molecule's properties in several ways:

Lipophilicity: The addition of a methyl group increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve pharmacokinetic properties such as oral bioavailability.

Steric Effects: The methyl group can provide a key contact point within a hydrophobic pocket of the target protein, thereby increasing binding affinity. Conversely, it could also introduce a steric clash that reduces activity.

Metabolic Stability: A methyl group can block a potential site of metabolism (e.g., oxidation by cytochrome P450 enzymes), thus increasing the compound's half-life in the body.

In SAR studies of certain 1H-indazole-3-amine derivatives, the nature of the substituent at the C5 position was found to be a critical determinant of cytotoxic potential against cancer cell lines. mdpi.com For example, replacing a phenyl group at C5 with other substituted aryl groups led to a significant decrease in inhibitory activity, underscoring the sensitivity of this position to substitution. mdpi.com This suggests that the C5 position is located in a region of the binding site that has specific steric and electronic requirements for optimal interaction.

Rational Design Principles for Indazole Derivatives based on SAR

The collective SAR data from numerous studies on indazole derivatives provide a set of guiding principles for the rational design of new, more effective therapeutic agents. nih.govrsc.org

A clear correlation exists between the physicochemical properties of substituents and the resulting biological efficacy. For the this compound scaffold, the following relationships can be inferred:

Halogenation at C3 and C6: The presence of halogens at these positions is generally favorable for activity. The specific choice of halogen allows for fine-tuning of electronic and steric properties to match the target's binding pocket requirements. Often, a larger halogen like bromine at C6 is beneficial for filling a hydrophobic pocket.

Substitution at C5: This position is sensitive to steric bulk. Small, lipophilic groups like methyl are often well-tolerated and can enhance binding affinity and pharmacokinetic properties. mdpi.com

SAR and molecular modeling studies have identified key structural motifs within the indazole core that are responsible for target engagement.

Indazole as a Hinge-Binder: The 1H-indazole nucleus is frequently identified as an effective "hinge-binder" in kinase inhibitors. nih.gov The N1-H and N2 atoms can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases. nih.gov

Halogen Bonding: The halogens at C3 and C6 may participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in the protein, which can significantly enhance binding affinity.

Hydrophobic Interactions: The benzene (B151609) ring portion of the indazole, along with the C5-methyl group, typically engages in hydrophobic and van der Waals interactions with nonpolar residues in the binding site.

By understanding these principles, medicinal chemists can rationally design novel indazole derivatives with improved potency, selectivity, and drug-like properties for a wide range of therapeutic targets.

Computational Chemistry and in Silico Modeling for 6 Bromo 3 Chloro 5 Methyl 1h Indazole Research

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are used to analyze the electronic structure, which in turn governs the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For indazole derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in optimizing the molecular geometry to its lowest energy state. nih.govacs.org This allows for the precise calculation of electronic properties, including the distribution of electron density and the energies of molecular orbitals. nih.gov

These calculations provide a sound theoretical basis for interpreting experimental data, such as NMR spectra, and for understanding the tautomeric preferences of the indazole core. acs.org For substituted indazoles, DFT can elucidate how different functional groups—like the bromo, chloro, and methyl groups on the 6-Bromo-3-chloro-5-methyl-1H-indazole ring—influence the electronic environment of the entire molecule. nih.gov

The electronic parameters derived from DFT calculations are crucial for predicting the chemical reactivity and kinetic stability of this compound. Key parameters include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO indicates its capacity to accept electrons.

Table 1: Calculated Quantum Chemical Parameters for a Representative Substituted Benzimidazole Derivative. This data is illustrative of the parameters obtained through DFT calculations for heterocyclic compounds similar to this compound.
ParameterValueSignificance
EHOMO-6.45 eVElectron-donating capability
ELUMO-1.75 eVElectron-accepting capability
Energy Gap (ΔE)4.70 eVChemical reactivity and stability

Note: Data is based on the computational analysis of 6-Bromo-2-(4-chlorophenyl)-1H-benzimidazole, a structurally related compound. researchgate.net

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a ligand, such as this compound, might interact with a biological target, typically a protein receptor.

Docking algorithms, implemented in software like AutoDock, explore various possible binding conformations of the ligand within the active site of a protein. nih.govnih.gov These programs calculate a scoring function, often expressed as binding energy (in kcal/mol), to estimate the binding affinity. A lower binding energy value typically indicates a more stable ligand-protein complex and thus a higher predicted affinity. derpharmachemica.com

For indazole derivatives, docking studies have been successfully used to predict their binding to a range of protein targets, including kinases, parasitic enzymes, and hormone receptors. nih.govderpharmachemica.comnih.gov This allows for the rapid in silico screening of compounds and prioritization of candidates for further experimental testing.

Table 2: Representative Molecular Docking Results of Indazole Derivatives against Various Protein Targets. This table illustrates typical binding energies observed for this class of compounds.
Indazole DerivativeProtein Target (PDB ID)Predicted Binding Energy (kcal/mol)
3-Carboxamide Indazole derivativeRenal Cancer Receptor (6FEW)-8.5 to -9.2
Substituted 2-Indazole AcetateAromatase-7.7 to -8.0
3-chloro-6-nitro-1H-indazole derivativeTrypanothione (B104310) Reductase (2JK6)-7.4 to -8.1

Note: Data compiled from studies on various substituted indazole derivatives. nih.govnih.govderpharmachemica.com

Beyond predicting binding affinity, molecular docking provides detailed three-dimensional models of the ligand-protein complex. These models are crucial for identifying the specific amino acid residues in the protein's active site that interact with the ligand. nih.gov

Analysis of these interactions reveals the key binding motifs, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that are responsible for the ligand's affinity and selectivity. For example, studies on indazole derivatives have identified interactions with residues like Arginine (Arg) and Methionine (Met) as being critical for binding to certain enzymes. derpharmachemica.com This information is invaluable for structure-activity relationship (SAR) studies and for designing new analogues with improved potency and specificity.

Table 3: Key Interacting Residues for Indazole Derivatives in Protein Binding Sites. This table provides examples of specific amino acid interactions identified through docking studies.
Protein TargetInteracting ResiduesType of Interaction
AromataseArg115, Met374, Thr310Hydrogen Bonding, Hydrophobic
Trypanothione ReductaseSer14, Gly15, Glu18Hydrogen Bonding, Hydrophilic

Note: Data compiled from studies on various substituted indazole derivatives. nih.govderpharmachemica.com

Molecular Dynamics (MD) Simulations and Conformational Analysis

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the physical movements of atoms and molecules over time, providing insights into the flexibility of the ligand and protein and the stability of their complex in a simulated biological environment.

MD simulations are performed on the ligand-protein complexes predicted by docking. These simulations can confirm the stability of the binding pose and refine the understanding of the intermolecular interactions. nih.gov Key analyses include calculating the root-mean-square deviation (RMSD) of the atomic positions over time. A stable RMSD, typically fluctuating within a narrow range (e.g., 1–3 Å), suggests that the complex remains in a stable equilibrium. nih.gov Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate binding free energies, providing a more rigorous estimation of binding affinity that accounts for solvent effects. nih.govnih.gov

Conformational analysis, often coupled with quantum chemical calculations, is also essential for understanding the behavior of molecules like this compound. Indazoles can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. Computational studies can predict the relative stability of these forms, with the 1H-tautomer generally being more stable. caribjscitech.com Understanding the predominant conformation is critical as it dictates the shape of the molecule and how it presents its functional groups for interaction with a protein target.

Assessment of Complex Stability and Dynamics

A critical application of computational chemistry is the assessment of the stability and dynamics of a ligand-receptor complex. This is often achieved through molecular dynamics (MD) simulations, a computational method that simulates the physical movements of atoms and molecules over time.

While no specific MD simulation studies have been published for this compound, such an analysis would typically involve docking the compound into the binding site of a relevant biological target. Following the initial placement, an MD simulation would be run to observe the behavior of the complex in a simulated physiological environment. Key metrics that are analyzed include:

Root Mean Square Deviation (RMSD): This measures the average distance between the atoms of the ligand and protein in the simulated trajectory compared to a reference structure. A stable RMSD value over the course of the simulation suggests that the ligand has found a stable binding pose.

Root Mean Square Fluctuation (RMSF): This metric is calculated for individual amino acid residues in the protein to identify which parts of the protein are flexible or rigid upon ligand binding.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the receptor throughout the simulation is a strong indicator of binding stability and affinity.

The results of such simulations are often presented in tables that summarize the energetic contributions to binding, providing a quantitative measure of complex stability.

Illustrative Data Table: Typical Output from a Molecular Dynamics Simulation Analysis Note: The following data is hypothetical and for illustrative purposes only. It does not represent actual experimental or computational results for this compound.

ParameterValue (kcal/mol)Description
ΔG_bind (MM/GBSA)-45.7 ± 3.2Calculated binding free energy, indicating the strength of the interaction.
Van der Waals Energy-55.1 ± 2.5Contribution from non-polar interactions.
Electrostatic Energy-20.3 ± 1.8Contribution from charge-charge interactions.
Polar Solvation Energy+31.5 ± 2.1Energy required to desolvate polar groups.
Non-Polar Solvation Energy-1.8 ± 0.5Energy contribution from burying non-polar surfaces.

Conformational Changes and Adaptations

In silico modeling is also crucial for understanding how a ligand and its target protein adapt to each other upon binding. This concept, known as "induced fit," involves conformational changes in both the small molecule and the macromolecule to achieve an optimal binding orientation.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are predictive in silico methods that correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in guiding the synthesis of new molecules with enhanced potency.

Pharmacophore Elucidation for De Novo Design

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models are derived from the structures of known active compounds or from the ligand-binding site of a protein.

For the indazole class of compounds, pharmacophore models have been successfully used to identify key features for kinase inhibition, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. nih.govnih.gov A pharmacophore model derived from a series of active indazoles, potentially including this compound, would highlight the crucial interaction points. This model can then be used as a 3D query to search large compound libraries for new, structurally diverse molecules that fit the pharmacophore and are therefore likely to be active (de novo design or virtual screening).

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govacs.org This method is significantly faster and more cost-effective than experimentally screening millions of compounds.

Should this compound be identified as a hit compound, virtual screening could be employed in the lead optimization phase. This would involve searching virtual libraries of commercially available or synthetically accessible analogs. The process typically uses either ligand-based methods (e.g., searching for molecules with similar shapes or pharmacophoric features) or structure-based methods (e.g., docking millions of compounds into the target's binding site). Recent studies have successfully used virtual screening to identify novel indazole-based inhibitors for various targets. acs.orgtandfonline.com

The top-ranking compounds from the virtual screen are then selected for chemical synthesis and biological testing. This iterative cycle of computational prediction and experimental validation is a cornerstone of modern lead optimization, allowing for the rapid development of potent and selective drug candidates.

Patent Landscape and Future Research Directions for Indazole Based Compounds

Trends in Indazole-Related Patent Filings in Medicinal Chemistry

The patent landscape for indazole-containing compounds has seen robust activity, particularly in the realm of oncology. A significant number of patents protect indazole derivatives as kinase inhibitors. nih.gov This is exemplified by commercially successful drugs such as Axitinib (B1684631), Niraparib, and Pazopanib, which feature the indazole core and are indicated for various cancers. nih.govmdpi.com

Recent patent filings continue this trend, with a strong focus on novel indazole derivatives targeting a variety of protein kinases implicated in cancer progression. nih.gov Analysis of patent literature from recent years indicates a strategic focus on modifying substitution patterns on the indazole ring to optimize potency, selectivity, and pharmacokinetic profiles. While specific patent data for 6-Bromo-3-chloro-5-methyl-1H-indazole is not extensively documented in publicly available databases, the trends for halogenated and methylated indazoles suggest its potential as an intermediate or a core structure in the synthesis of new chemical entities.

The following table summarizes the general trends in patent applications for indazole derivatives in medicinal chemistry:

Therapeutic Area Primary Molecular Targets Illustrative Indazole-Based Drugs/Candidates Key Patent Focus
OncologyProtein Kinases (e.g., VEGFR, PARP, FGFR)Axitinib, Niraparib, Pazopanib, LinifanibNovel substitution patterns for improved selectivity and overcoming drug resistance
Neurodegenerative DiseasesNot extensively detailed in search resultsInvestigational CompoundsModulation of CNS targets
Infectious DiseasesMicrobial Enzymes (e.g., Trypanothione (B104310) Reductase)Investigational CompoundsNovel scaffolds to combat drug-resistant pathogens nih.gov
Inflammatory DiseasesNot extensively detailed in search resultsInvestigational CompoundsDevelopment of potent and selective anti-inflammatory agents

Advancements in Synthetic Methodologies and Chemical Biology Tools

The synthesis of diversely substituted indazoles is a topic of considerable research interest, as evidenced by the numerous methodologies reported in the scientific literature. nih.govsunderland.ac.uknih.gov Recent advancements have focused on developing more efficient, regioselective, and environmentally benign synthetic routes. These methods are crucial for creating libraries of novel indazole derivatives for biological screening.

Key advancements in the synthesis of 1H-indazoles include palladium-catalyzed C-H amination reactions and copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones. nih.gov Such methods offer versatile approaches to constructing the indazole core and can be adapted for the synthesis of complex derivatives, including those with specific substitution patterns like this compound.

In tandem with synthetic advancements, new chemical biology tools are being developed to probe the biological activities of indazole derivatives. These tools are instrumental in target identification and validation, helping to elucidate the mechanism of action of novel compounds.

Identification of Novel Biological Targets and Therapeutic Areas

While oncology remains a primary focus, research is expanding to identify new biological targets for indazole-based compounds in other therapeutic areas. The inherent ability of the indazole scaffold to participate in various biological interactions makes it a privileged structure for drug discovery. nih.gov

Recent studies have explored the potential of indazole derivatives as inhibitors of enzymes involved in bacterial peptidoglycan synthesis, highlighting their potential as novel antibacterial agents. researchgate.net Furthermore, some indazole derivatives have been investigated for their activity against parasites such as Leishmania, targeting enzymes like trypanothione reductase. nih.gov The exploration of indazole derivatives for neurodegenerative diseases and inflammatory conditions is also an emerging area of interest. researchgate.net

Integration of Advanced Computational and Experimental Approaches

The design and development of new indazole derivatives are increasingly benefiting from the synergy between computational and experimental techniques. jddhs.comjddhs.com In silico methods, such as molecular docking and molecular dynamics simulations, are employed to predict the binding of indazole derivatives to their biological targets, thereby guiding the design of more potent and selective inhibitors. nih.govjddhs.com

Quantitative structure-activity relationship (QSAR) studies help in understanding the correlation between the chemical structure of indazole derivatives and their biological activity, which is crucial for optimizing lead compounds. jddhs.com These computational predictions are then validated through experimental assays, creating an iterative cycle of design, synthesis, and testing that accelerates the drug discovery process. jddhs.com For instance, density functional theory (DFT) computations have been used to study the physicochemical properties of novel indazole derivatives. nih.gov

Design and Development of Next-Generation Indazole Derivatives

The future of indazole-based drug discovery lies in the design and development of next-generation derivatives with improved therapeutic profiles. A key strategy in this endeavor is molecular hybridization, where the indazole scaffold is combined with other pharmacophores to create hybrid molecules with enhanced or novel biological activities. mdpi.com

Structure-based drug design is another powerful approach being used to develop highly selective inhibitors. nih.gov By understanding the three-dimensional structure of the target protein, medicinal chemists can design indazole derivatives that fit precisely into the active site, leading to enhanced potency and reduced off-target effects. The development of indazole derivatives as apoptotic antiproliferative agents through multi-targeted mechanisms is also a promising area of research. researchgate.net

The continued exploration of the chemical space around the indazole nucleus, including compounds like this compound, is expected to yield novel drug candidates with significant therapeutic potential in the years to come.

Q & A

Q. What are the common synthetic routes for 6-Bromo-3-chloro-5-methyl-1H-indazole?

Synthesis typically involves multi-step halogenation and cyclization reactions. A representative method includes:

Bromination : Introduce bromine at the 6-position of a pre-functionalized indazole scaffold using brominating agents (e.g., NBS or Br₂) under controlled conditions .

Chlorination : Electrophilic substitution or metal-catalyzed cross-coupling (e.g., CuCl₂) to install chlorine at the 3-position .

Methylation : Alkylation (e.g., CH₃I/K₂CO₃) or Friedel-Crafts alkylation to add the methyl group at the 5-position .
Purification is achieved via column chromatography or recrystallization. Validate intermediates using LC-MS or NMR.

Q. What spectroscopic methods are used for structural characterization?

  • NMR : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity (e.g., methyl group at 5-position via singlet δ 2.4 ppm) .
  • HRMS : Validates molecular formula (C₈H₆BrClN₂; [M+H]+ calc. 260.94) .
  • HPLC : Purity assessment (>95%) with reverse-phase C18 columns and UV detection .

Q. What are the key physicochemical properties of this compound?

PropertyValue/DescriptionReference
Molecular FormulaC₈H₆BrClN₂
Molecular Weight260.5 g/mol
SolubilityLimited in H₂O; soluble in DMSO, DCM
StabilitySensitive to light; store at -20°C in dark

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement. Challenges include disorder in heavy atoms (Br/Cl) or solvent molecules. Apply restraints and constraints to improve R-factors .
  • Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and check for twinning .
  • Data Collection : High-resolution data (≤ 0.8 Å) minimizes errors in electron density maps .

Q. How to design enzyme inhibition assays for this compound?

  • Target Selection : Prioritize kinases or α-glucosidase based on structural analogs (e.g., indazole derivatives show α-glucosidase IC₅₀ ~10 µM) .
  • Assay Conditions :
    • Use recombinant enzymes in pH 7.4 buffer (37°C).
    • Monitor activity via fluorogenic substrates (e.g., 4-MUG for α-glucosidase) .
    • Include positive controls (e.g., acarbose) and validate with dose-response curves (IC₅₀ determination) .

Q. How to address regioselectivity challenges during synthesis?

  • Directing Groups : Install temporary substituents (e.g., nitro groups) to steer bromination/chlorination to desired positions .
  • Catalytic Systems : Use Pd(OAc)₂/Xantphos for selective cross-coupling .
  • Computational Prediction : DFT calculations (e.g., Gaussian) to model transition states and predict reactivity .

Q. How do substituent modifications impact bioactivity?

ModificationObserved EffectReference
5-Methyl Enhances metabolic stability
6-Bromo Increases steric bulk; modulates target affinity
3-Chloro Improves binding to hydrophobic enzyme pockets

Q. How to resolve contradictions in SAR studies?

  • Assay Variability : Standardize conditions (e.g., enzyme source, substrate concentration) .
  • Impurity Analysis : Use LC-MS to rule out byproducts (>99% purity required) .
  • Meta-Analysis : Compare data across studies (e.g., IC₅₀ discrepancies may arise from cell permeability differences) .

Q. What computational methods predict binding modes?

  • Molecular Docking : AutoDock Vina or Glide to model interactions with target proteins (e.g., α-glucosidase) .
  • MD Simulations : GROMACS for stability assessment (20 ns trajectories) .
  • Pharmacophore Mapping : Identify critical H-bond donors/acceptors using Schrödinger .

Q. How to optimize stability for in vivo studies?

  • Formulation : Use PEGylated nanoparticles to enhance aqueous solubility .
  • Degradation Studies : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) .
  • Metabolite Profiling : LC-MS/MS to identify major metabolites in liver microsomes .

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